Man-8 N-Glycan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Man-8 N-Glycan is typically purified from the oligosaccharide pool released from porcine thyroglobulin by hydrazinolysis using a combination of high-performance liquid chromatography (HPLC) and glycosidase digestion . Chemo-enzymatic methods are also employed for the synthesis of N-glycans, providing high stereoselectivity and economic efficiency .
Industrial Production Methods: The industrial production of this compound involves the use of recombinant glycosyltransferases and glycosidases to achieve the desired glycan structure. This process is often carried out in bioreactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Man-8 N-Glycan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its biological functions .
Common Reagents and Conditions: Common reagents used in these reactions include glycosyltransferases, glycosidases, and chemical oxidants. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products: The major products formed from these reactions include modified glycans with different branching patterns and functional groups. These modifications are crucial for studying the structure-function relationship of glycans .
Scientific Research Applications
Man-8 N-Glycan has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used to study the structure and function of glycans and their interactions with other biomolecules .
Biology: In biology, it is used to investigate the role of glycans in protein folding, stability, and intercellular traffic .
Medicine: In medicine, this compound is used to develop glycan-based therapeutics and diagnostic tools .
Industry: In the industry, it is used in the production of glycoproteins and other glycan-based products .
Mechanism of Action
Man-8 N-Glycan exerts its effects by interacting with specific glycosyltransferases and glycosidases during protein transport. These interactions regulate the folding, stability, and function of glycoproteins . The molecular targets and pathways involved include the endoplasmic reticulum and Golgi apparatus, where the glycan is processed and matured .
Comparison with Similar Compounds
- Man-9 N-Glycan
- Man-7 N-Glycan
- Man-6 N-Glycan
- Man-5 N-Glycan
Comparison: Man-8 N-Glycan is unique due to its specific structure with eight mannosyl residues. This structure allows it to interact with specific glycosyltransferases and glycosidases, making it a valuable tool for studying glycan functions and developing glycan-based therapeutics .
Properties
Molecular Formula |
C64H108N2O51 |
---|---|
Molecular Weight |
1721.5 g/mol |
IUPAC Name |
N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[6-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C64H108N2O51/c1-14(76)65-16(3-67)28(79)49(17(78)4-68)111-56-27(66-15(2)77)37(88)50(24(11-75)108-56)112-61-48(99)52(114-63-55(43(94)34(85)22(9-73)106-63)117-64-54(42(93)33(84)23(10-74)107-64)116-60-46(97)40(91)31(82)20(7-71)104-60)36(87)26(110-61)12-100-57-47(98)51(113-58-44(95)38(89)29(80)18(5-69)102-58)35(86)25(109-57)13-101-62-53(41(92)32(83)21(8-72)105-62)115-59-45(96)39(90)30(81)19(6-70)103-59/h3,16-64,68-75,78-99H,4-13H2,1-2H3,(H,65,76)(H,66,77) |
InChI Key |
HGSOQKCWGQFQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O |
Origin of Product |
United States |
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